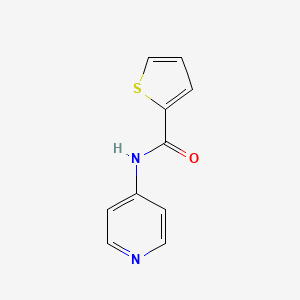

N-4-pyridinyl-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related N-glycosyl-thiophene-2-carboxamides has been explored, demonstrating the effects of different substituents on their biological activity and chemical stability. The synthesis involves the use of per-O-acetylated analogues, which show significant inhibition activities due to efficient transport across cell membranes compared to their hydroxylated counterparts. This synthesis pathway confirms the critical role of substituents in modulating the compound's properties (Rawe et al., 2006).

Molecular Structure Analysis

X-ray crystal structural analysis of several N-glucosyl-thiophene-2-carboxamides has provided insights into the conformational preferences of these compounds, highlighting the s-cis conformation's stability over the s-trans isomer. Density Functional Theory (DFT) and Møller-Plesset (MP2) calculations further support these findings, offering a detailed understanding of the molecular structure and stability of thiophene-2-carboxamide derivatives (Rawe et al., 2006).

Chemical Reactions and Properties

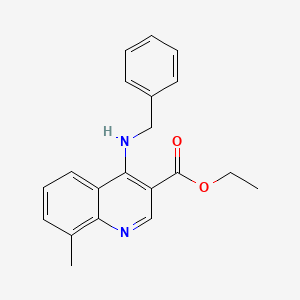

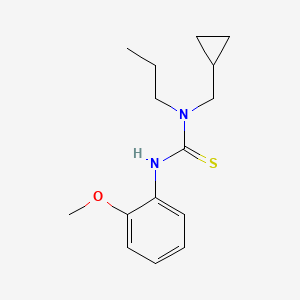

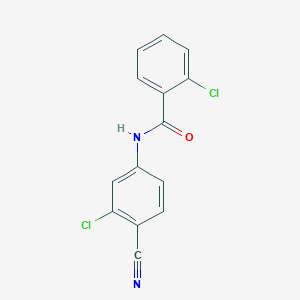

The chemical reactivity and properties of N-4-pyridinyl-2-thiophenecarboxamide derivatives have been studied, with findings indicating that certain modifications can lead to significant changes in biological activity. For example, altering the 3-amino and 2-aryl carboxamide functionalities eliminates activity, while modifications at C-5 can enhance it. These structure-activity relationships are crucial for designing compounds with desired biological properties (van Rensburg et al., 2017).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystal structure, have been a focus of research. Studies employing X-ray diffraction have revealed detailed crystallography, shedding light on the compound's solid-state behavior and intermolecular interactions, which play a significant role in its physical properties (Saeed et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, have been examined. The research has shown that the compound's chemical behavior is influenced by its molecular structure, with specific conformations and substituents affecting its reactivity and interactions with other molecules. These findings are crucial for understanding how this compound reacts in chemical processes and biological systems (van Rensburg et al., 2017).

Applications De Recherche Scientifique

Chemical Sensing and Biological Applications

N-4-pyridinyl-2-thiophenecarboxamide belongs to a class of compounds known for their significant role in organic chemistry, particularly in the synthesis of optical sensors and their biological applications. Heterocyclic compounds like pyrimidine derivatives, which share structural similarities with this compound, are extensively used as recognition units in the development of optical sensors due to their ability to form both coordination and hydrogen bonds. This makes them suitable for serving as sensing probes, showcasing their versatility in biological and medicinal applications (Jindal & Kaur, 2021).

Hybrid Catalysts in Medicinal Chemistry

The compound also finds relevance in the synthesis of medicinal and pharmaceutical intermediates, particularly in the construction of pyranopyrimidine scaffolds. These scaffolds are crucial precursors in the pharmaceutical industry due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed to develop substituted pyranopyrimidine derivatives through multicomponent reactions. This underscores the compound's utility in advancing medicinal chemistry and the development of lead molecules (Parmar, Vala, & Patel, 2023).

Environmental Applications in Nanofiltration

In the environmental sector, this compound derivatives, particularly those based on piperazine, have been highlighted in the advancement of nanofiltration (NF) membranes. These membranes are pivotal in crucial environmental applications such as water softening, purification, wastewater treatment, and water reuse. The development of crumpled polyamide layers in NF membranes, which incorporate heterocyclic compounds, has shown potential for significant improvements in membrane separation performance, water permeance, selectivity, and antifouling properties (Shao et al., 2022).

Propriétés

IUPAC Name |

N-pyridin-4-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8/h1-7H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKADCAQUGVEIJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62289-82-1 |

Source

|

| Record name | N-(4-PYRIDINYL)-2-THIOPHENECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-methoxyphenyl)-2-furoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5516392.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)

![N-cyclohexyl-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5516417.png)

![N'-(2,3-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5516423.png)

![propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B5516436.png)

![2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5516442.png)

![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)

![N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5516455.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5516484.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)